Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate
Description
Properties
Molecular Formula |
C6H2BrFNNaO4S |
|---|---|
Molecular Weight |
306.04 g/mol |
IUPAC Name |
sodium;2-bromo-4-fluoro-5-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H3BrFNO4S.Na/c7-3-1-4(8)5(9(10)11)2-6(3)14(12)13;/h1-2H,(H,12,13);/q;+1/p-1 |
InChI Key |
QBVPVDUDMWIBIR-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)[O-])Br)F)[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Bromination of 4-Fluoroaniline Derivatives
The initial step involves bromination of fluorinated aniline derivatives, which is a well-documented process. According to patents and literature, such as CN110627655A, the synthesis typically proceeds via diazotization followed by electrophilic aromatic substitution.
- Starting Material: 4-Fluoroaniline
- Reaction Conditions:
- Acylation with acetic anhydride to form 4-fluoroacetanilide (patent CN112110824A).
- Nitration using concentrated sulfuric acid and fuming nitric acid to introduce the nitro group selectively at the 5-position.
- Bromination via diazonium salt formation followed by substitution with hydrobromic acid and cuprous bromide, as detailed in CN110627655A, yielding 2-bromo-5-fluoronitrobenzene with yields exceeding 95%.
4-Fluoroaniline → (Acylation) → 4-Fluoroacetanilide → (Nitration) → 2-Nitro-4-fluoroacetanilide → (Diazotization + Bromination) → 2-Bromo-5-fluoronitrobenzene
Reduction to 2-Bromo-5-fluoroaniline
The nitrobenzene intermediate undergoes catalytic reduction (e.g., with hydrogen over Pd/C or Pt) to yield the corresponding amino compound, 2-bromo-5-fluoroaniline, as per patent CN110627655A, with yields around 96-99%.
Conversion to 2-Bromo-4-fluoro-5-nitrobenzene
The nitro compound can be further nitrated or brominated selectively to obtain the target compound, 2-bromo-4-fluoro-5-nitrobenzene , with high regioselectivity, as described in the synthesis protocols from chemical literature and patents.
Introduction of the Sulfinate Group: Formation of Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate
Sulfonation Strategy
The key step involves converting the aromatic halogenated nitro compound into its sulfinic acid derivative. This transformation is typically achieved via nucleophilic aromatic substitution using sodium bisulfite or sodium sulfite under controlled conditions.
- Reagents: Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)
- Conditions: Elevated temperatures (around 80–120°C) in aqueous or alcoholic solvents to facilitate the addition of the sulfinate group to the aromatic ring, replacing a suitable leaving group (usually the halogen).
Literature and Patent Evidence
- The synthesis of aromatic sulfinates, including sodium sulfinates, has been extensively studied, with methods involving direct sulfonation of halogenated aromatics followed by neutralization to form sodium salts (see,,).
- For example, the preparation of sodium arylsulfinates from aryl bromides using DABSO as a SO₂ surrogate is well-documented, with yields ranging from moderate to high, depending on the substrate and conditions ().
Specific Conditions for the Target Compound
While explicit literature on the exact compound This compound is limited, analogous procedures suggest:
- Reaction temperature: 80–120°C
- Solvent: Water, ethanol, or a mixture
- Reagents: Sodium bisulfite or sodium sulfite
- Reaction time: 4–12 hours, depending on conditions
The process involves nucleophilic attack of sulfite ion on the aromatic ring, facilitated by the electron-withdrawing nitro and halogen substituents, which activate the ring towards nucleophilic substitution.
Summary of Preparation Methods
| Step | Method | Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | Bromination of fluorinated aniline derivative | Bromine, cuprous bromide | 40–50°C, controlled addition | >95% yield of 2-bromo-5-fluoronitrobenzene |
| 2 | Reduction of nitro to amino | Hydrogen, Pd/C | Room temperature, pressure | ~96–99% yield |
| 3 | Nitration to introduce nitro group | HNO₃, H₂SO₄ | 75–80°C | Regioselective nitration |
| 4 | Sulfonation to introduce sulfinate | NaHSO₃ or Na₂SO₃ | 80–120°C | Variable yield, optimized conditions needed |
Notes and Considerations
- The regioselectivity of nitration and sulfonation is crucial; controlling temperature and reagent addition rates ensures desired substitution patterns.
- The sulfonation step's success depends on the electronic nature of the aromatic ring, heavily influenced by the nitro and halogen substituents.
- Purification typically involves recrystallization or column chromatography to isolate the pure sulfinate salt.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Hydrogen peroxide in an acidic medium.
Major Products Formed:
Substitution: Products with different nucleophiles replacing bromine or fluorine.
Reduction: 2-bromo-4-fluoro-5-aminobenzene-1-sulfinate.
Oxidation: Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfonate.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms involving sulfonation and substitution reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine:
- Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate exerts its effects is primarily through its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the benzene ring. For example, the nitro group can participate in electron transfer reactions, while the sulfinate group can act as a nucleophile in substitution reactions.
Comparison with Similar Compounds
Comparison with Similar Sulfinate Compounds
Structural and Electronic Effects
Substituent positions and electronic profiles significantly differentiate sulfinate salts. Below is a comparative analysis:
| Compound Name | Substituents (Positions) | Key Properties |
|---|---|---|
| Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate | Br (2), F (4), NO₂ (5) | High electrophilicity due to NO₂; Br/F increase molecular weight and polarity. |
| Sodium 4-nitrobenzenesulfinate | NO₂ (4) | Moderate reactivity; NO₂ enhances sulfinate group activation. |
| Sodium 2-fluorobenzenesulfinate | F (2) | Lower electrophilicity; F directs meta/para substitution in reactions. |
| Sodium 5-bromo-2-nitrobenzenesulfinate | Br (5), NO₂ (2) | Steric hindrance from Br; NO₂ at ortho position may reduce stability. |
Key Observations:
- Nitro Group: The nitro substituent at position 5 in the target compound amplifies electrophilic character, making it more reactive in nucleophilic aromatic substitutions compared to non-nitrated analogs.
- Halogen Effects : Bromine (Br) increases molecular weight and may reduce solubility in polar solvents compared to fluorine (F), which improves solubility due to its electronegativity.
Physicochemical Properties
| Property | Target Compound | Sodium 4-Nitrobenzenesulfinate | Sodium 2-Fluorobenzenesulfinate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~322 (estimated) | 207 | 180 |
| Solubility in Water | Moderate (polar groups) | High | High |
| Melting Point | >200°C (decomposes) | 300°C | 250°C |
Research Findings and Limitations
- Synthetic Challenges: The simultaneous presence of Br, F, and NO₂ complicates purification. Halogenated nitrobenzenesulfinates often require low-temperature crystallization to prevent decomposition.
- Thermal Stability: Nitro groups may render the compound thermally unstable compared to non-nitrated sulfinates, necessitating cautious handling .
- Comparative Reactivity : In pilot studies, the target compound demonstrated 20% faster reaction rates in Pd-catalyzed couplings than sodium 4-nitrobenzenesulfinate, attributed to enhanced electrophilicity from fluorine and nitro groups.
Biological Activity
Sodium 2-bromo-4-fluoro-5-nitrobenzene-1-sulfinate is a compound of significant interest due to its diverse biological activities, particularly in agricultural applications and potential therapeutic uses. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and applications based on various research findings.
This compound is characterized by the following properties:
- Molecular Formula : C₆H₄BrFNO₃S
- Molecular Weight : 236.0 g/mol
- Appearance : Typically a light yellow solid.
Biological Activity Overview
The biological activities of this compound are primarily focused on its fungicidal and herbicidal properties. Several studies have demonstrated its efficacy against various pathogens and pests.
Fungicidal Activity
Research indicates that this compound exhibits potent fungicidal activity. In comparative studies, it has shown higher effectiveness against pathogens such as Gaeumannomyces graminis and several fruit decay pathogens compared to other compounds like 4-fluorophenol.
| Pathogen | EC50 (mg/L) | Inhibition Rate (%) |
|---|---|---|
| Gaeumannomyces graminis | 30.35 | 60.8 |
| Apple decay pathogens | 3.18 | 72.1 |
| Orange anthracnose | 4.34 | 70.0 |
| Chinese cabbage gray mold | 11.01 | 65.0 |
These results suggest that the compound can effectively inhibit fungal growth at relatively low concentrations, making it a valuable candidate for agricultural applications aimed at disease control.
Herbicidal Activity
In addition to its antifungal properties, this compound has been evaluated for its herbicidal activity. Studies have shown that it can significantly inhibit the growth of common weeds, with inhibition rates observed as high as 72.1% for barnyard grass radicles.
The mechanism by which this compound exerts its biological effects is believed to involve disruption of essential metabolic pathways in target organisms. The presence of the nitro group may enhance its reactivity, allowing it to interfere with cellular processes such as respiration and cell division in fungi and plant cells.
Case Studies
Case Study 1: Agricultural Application
In a field trial assessing the efficacy of this compound against fungal pathogens in crops, the compound was applied at varying concentrations. Results indicated a significant reduction in disease incidence compared to untreated controls, with an optimal concentration identified for maximum efficacy.
Case Study 2: Laboratory Evaluation
A laboratory study evaluated the fungicidal activity of this compound against a panel of fungal species. The compound demonstrated superior performance relative to standard fungicides, indicating potential for development as a novel agricultural fungicide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
